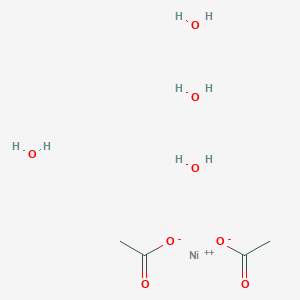
酢酸ニッケル四水和物
概要
説明
Nickel acetate tetrahydrate is a coordination compound with the chemical formula Ni(CH₃CO₂)₂·4H₂O. It appears as a green crystalline solid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in water and polar solvents, making it a versatile reagent in chemical synthesis and catalysis .
科学的研究の応用
Nickel acetate tetrahydrate has a wide range of applications in scientific research:
- Chemistry: Used as a precursor for the synthesis of nickel oxide and nickel hydroxide nanostructures, which are important in catalysis and materials science .
- Biology: Employed in the preparation of nickel-based catalysts for biochemical reactions.
- Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
- Industry: Utilized in electroplating, dyeing textiles, and as a sealant for anodized aluminum .
作用機序
Target of Action
Nickel acetate tetrahydrate primarily targets organic substrates, where it acts as a catalyst in various organic reactions . It facilitates the formation of carbon-carbon and carbon-heteroatom bonds .
Mode of Action
The compound functions by coordinating with organic substrates and activating them for subsequent reactions . This leads to the formation of desired products . The green tetrahydrate has been shown by X-ray crystallography to adopt an octahedral structure, the central nickel center being coordinated by four water molecules and two acetate ligands .
Biochemical Pathways
Nickel acetate tetrahydrate is involved in the synthesis of metalloprophyrazines . These are active components of membranes of anion-selective electrodes . The compound can be prepared by treating nickel or nickel(II) carbonate with acetic acid .
Pharmacokinetics
It is known that the compound is easily soluble in cold and hot water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The result of nickel acetate tetrahydrate’s action is the formation of desired products in various organic reactions . For example, it is used in the preparation of polynuclear-nickel polyoxotungstate cluster compounds, which are used in designing molecular magnets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of nickel acetate tetrahydrate. For instance, its solubility in water suggests that it could be more active and stable in aqueous environments . Additionally, it is used for electroplating, indicating that it can function effectively in industrial settings .
生化学分析
Biochemical Properties
Nickel acetate tetrahydrate plays a role in various biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules . The central nickel center of the compound is coordinated by four water molecules and two acetate ligands .
Molecular Mechanism
The molecular mechanism of action of nickel acetate tetrahydrate involves its interactions at the molecular level. It is known to bind with biomolecules and can potentially influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nickel acetate tetrahydrate can change over time. It is known to decompose when heated
Dosage Effects in Animal Models
The effects of nickel acetate tetrahydrate can vary with different dosages in animal models. It has been found that the median lethal dose (LD50) is 350 mg/kg for rats and 410 mg/kg for mice
Metabolic Pathways
Nickel acetate tetrahydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can potentially affect metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions: Nickel acetate tetrahydrate can be synthesized by reacting nickel or nickel(II) carbonate with acetic acid. The reaction proceeds as follows: [ \text{NiCO}_3 + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Ni(CH}_3\text{CO}_2\text{)}_2·4 \text{H}_2\text{O} + \text{CO}_2 ] This reaction involves the dissolution of nickel carbonate in acetic acid, followed by the crystallization of nickel acetate tetrahydrate .
Industrial Production Methods: In industrial settings, nickel acetate tetrahydrate is produced by similar methods, often involving the use of nickel metal or nickel oxide as starting materials. The reaction conditions are optimized to ensure high yield and purity of the product. The compound can also be dehydrated by heating or by reaction with acetic anhydride .
化学反応の分析
Types of Reactions: Nickel acetate tetrahydrate undergoes various chemical reactions, including:
Oxidation: Nickel acetate can be oxidized to form nickel oxide.
Reduction: It can be reduced to metallic nickel using reducing agents such as sodium borohydride.
Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Sodium borohydride is commonly used as a reducing agent under mild conditions.
Substitution: Various ligands can be introduced in solution under controlled pH and temperature.
Major Products:
- Nickel oxide (NiO)
- Metallic nickel (Ni)
- Nickel complexes with different ligands
類似化合物との比較
- Nickel chloride (NiCl₂)
- Nickel nitrate (Ni(NO₃)₂)
- Nickel sulfate (NiSO₄)
- Nickel acetylacetonate (Ni(C₅H₇O₂)₂)
特性
CAS番号 |
6018-89-9 |
|---|---|
分子式 |
C2H6NiO3 |
分子量 |
136.76 g/mol |
IUPAC名 |
acetic acid;nickel;hydrate |
InChI |
InChI=1S/C2H4O2.Ni.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChIキー |
GRNFHGJTPWYDPE-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ni+2] |
正規SMILES |
CC(=O)O.O.[Ni] |
Key on ui other cas no. |
6018-89-9 |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
(CH3COO)2Ni.4H2O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
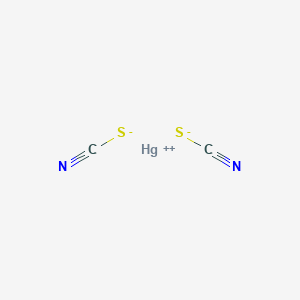
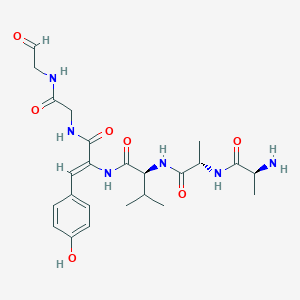

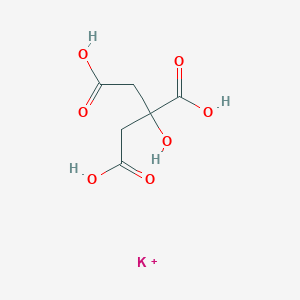
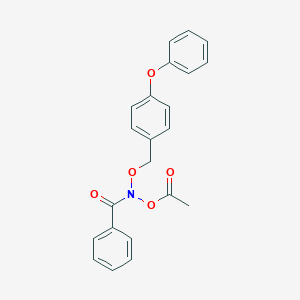
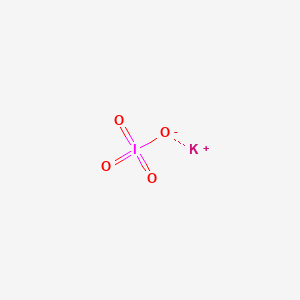
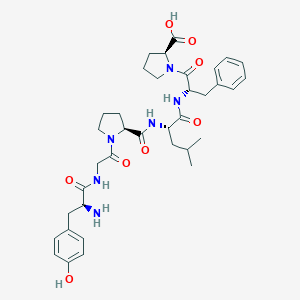
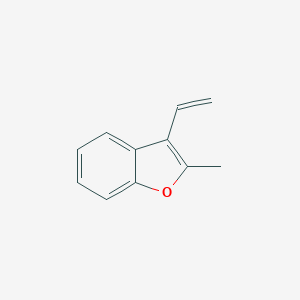
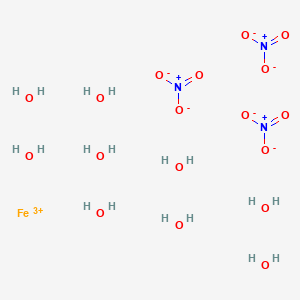
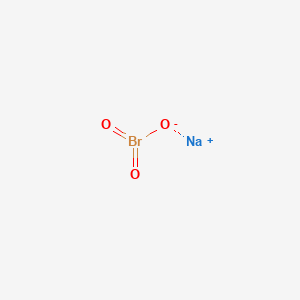
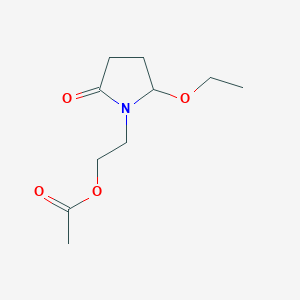

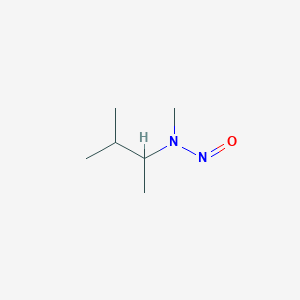
![2,5-Di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
